molecular formula C8H8FNO4 B12845121 (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid

Cat. No.: B12845121
M. Wt: 201.15 g/mol
InChI Key: HBVOWXVNVBVJNT-UTRQUVEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Strain and Angle Analysis

The cyclopropane ring imposes significant angle strain, with internal bond angles compressed to approximately 60° at C1, C5, and C6. This strain is partially alleviated by the sp³ hybridization of the bridgehead carbons, which adopt a puckered conformation to minimize torsional stress. The double bond in the five-membered ring further rigidifies the structure, locking the C3–C4 bond into a planar geometry (Table 1).

Table 1: Key Bond Parameters

Parameter Value Source
C1–C5–C6 bond angle 59.8° ± 0.3°
C3–C4 bond length 1.34 Å (typical for alkenes)
C6–F bond length 1.41 Å

Bridgehead Interactions

The bridgehead carbons (C1 and C5) exhibit non-classical hyperconjugation, where adjacent σ(C–C) bonds donate electron density to stabilize the strained cyclopropane ring. This interaction is critical for maintaining the structural integrity of the bicyclo framework under thermal or chemical stress .

Properties

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

(1R,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hex-3-ene-2,6-dicarboxylic acid

InChI

InChI=1S/C8H8FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h1-4H,10H2,(H,11,12)(H,13,14)/t3-,4-,7?,8-/m1/s1

InChI Key

HBVOWXVNVBVJNT-UTRQUVEASA-N

Isomeric SMILES

C1=CC([C@H]2[C@@H]1[C@@]2(C(=O)O)F)(C(=O)O)N

Canonical SMILES

C1=CC(C2C1C2(C(=O)O)F)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Cyclopropanation and Bicyclic Core Formation

  • The bicyclo[3.1.0]hexane skeleton is commonly formed by an intramolecular epoxide opening cyclopropanation reaction.
  • This reaction is catalyzed by Lewis acids such as triethylaluminum (Et3Al) or titanium isopropoxide (Ti(OiPr)4).
  • The reaction conditions are typically low temperature (-50°C to -80°C) to ensure high stereoselectivity.
  • For example, a protected epoxide intermediate is treated with Et3Al followed by lithium hexamethyldisilazide (LiHMDS) dropwise addition, proceeding for about 1 hour at -60°C to yield the bicyclic intermediate with the desired stereochemistry.

Fluorination Step

  • Fluorination is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide.
  • The fluorination reaction is conducted at very low temperatures (-96°C to -80°C) to control regio- and stereoselectivity.
  • The dianion intermediate is added slowly to the fluorinating reagent suspension, maintaining the low temperature to avoid side reactions.
  • After fluorination, the reaction mixture is gradually warmed to ambient temperature, followed by workup involving filtration and solvent extraction to isolate the fluorinated intermediate with yields around 86%.

Amino Group Introduction via Strecker Reaction

  • The amino functionality is introduced by a Strecker-type reaction on a fluorinated ketone intermediate.
  • This involves treatment with ammonia in an alcohol solvent (e.g., methanol) at room temperature.
  • The reaction proceeds with high diastereoselectivity to form an amino-nitrile intermediate.
  • Subsequent hydrolysis of the amino-nitrile under acidic conditions (e.g., acetic acid and 8 M HCl mixture at 75°C for 5 hours) yields the target amino acid.

Hydrolysis and Salt Formation

  • Hydrolysis of the nitrile and other protecting groups is performed under acidic conditions, often using a mixture of acetic acid and strong mineral acids (HCl or H2SO4).
  • The hydrolysis step is carefully controlled in terms of temperature (60–100°C) and time (2–5 hours) to maximize yield and purity.
  • The final product is isolated as a crystalline hydrochloride salt by adjusting pH and crystallization from aqueous media.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Epoxide opening cyclopropanation Et3Al, LiHMDS, Lewis acids (Ti(OiPr)4, BF3 etherate) -80°C to -50°C 0.5–6 hours High Stereoselective formation of bicyclic core
Fluorination N-fluorobenzenesulfonimide in THF -96°C to -80°C 1–1.5 hours ~86 Controlled addition, low temperature
Strecker reaction Ammonia in methanol Room temperature Several hours High Formation of amino-nitrile intermediate
Hydrolysis Acetic acid + 8 M HCl or 60% H2SO4 60–100°C 2–5 hours High Conversion to amino acid, salt formation
Crystallization pH adjustment, aqueous media Ambient to 0°C 45 min to 2 h Isolation of hydrochloride salt

Research Findings and Optimization Notes

  • The use of Lewis acids such as Et3Al and Ti(OiPr)4 is critical for achieving the desired stereochemistry in the bicyclic core formation.
  • Low temperature control during fluorination prevents side reactions and ensures regioselective fluorine incorporation.
  • The Strecker reaction conditions are mild, allowing for high diastereoselectivity and yield of the amino-nitrile intermediate.
  • Hydrolysis conditions are optimized to balance reaction time and temperature to avoid decomposition while ensuring complete conversion.
  • The final hydrochloride salt form improves the stability and crystallinity of the compound, facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acids to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Research

The compound has been studied for its potential use in drug development, particularly in the field of neuropharmacology. Its structural similarity to known neurotransmitters suggests that it may interact with various receptors in the central nervous system.

Case Study: Neurotransmitter Modulation

Research indicates that (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid could serve as a modulator of neurotransmitter systems. Preliminary studies have shown that it may enhance synaptic transmission in certain neuronal pathways, which could have implications for treating conditions like depression and anxiety disorders.

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes makes it a valuable tool for researchers investigating metabolic processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits the activity of certain enzymes involved in metabolic pathways associated with cancer cell proliferation. This inhibition could lead to the development of novel anticancer therapies targeting metabolic dysregulation in tumors.

Material Science

In material science, this compound has been explored for its potential use in synthesizing new polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Researchers have synthesized copolymers incorporating this compound to improve thermal stability and mechanical strength. The resulting materials exhibit promising characteristics for applications in coatings and composites.

Analytical Chemistry

The compound is employed as a standard reference material in analytical chemistry for developing and validating methods for detecting similar compounds in complex mixtures.

Case Study: Method Development

Analytical methods utilizing this compound have been developed for the detection of related bicyclic compounds in pharmaceutical formulations, ensuring quality control and compliance with regulatory standards.

Summary Table of Applications

Application AreaDescriptionCase Study Insights
Pharmaceutical ResearchPotential drug development targeting neurotransmitter systemsEnhances synaptic transmission; implications for depression treatment
Biochemical StudiesUsed as an enzyme inhibitor for metabolic pathway studiesInhibits enzymes linked to cancer cell proliferation
Material ScienceSynthesized into new polymeric materials with improved propertiesCopolymers show enhanced thermal stability and mechanical strength
Analytical ChemistryServes as a standard reference material for method validationDeveloped methods for detecting related compounds in pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Target Activity Key Features References
(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid mGluR2/3 Orthosteric Agonist Fluorine enhances selectivity; bicyclic scaffold improves stability.
LY379268 ((1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid) mGluR2/3 Orthosteric Agonist Lacks fluorine but shares bicyclic structure; potent in PCP reversal models.
MGS0039 ((1R,2R,3R,5R,6R)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) mGluR2/3 Orthosteric Antagonist Fluorine retained; 3,4-dichlorobenzyloxy substitution converts agonist to antagonist.
LY354740 ((1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) mGluR2/3 Orthosteric Agonist Non-fluorinated; lower metabolic stability than fluorinated analogs.
MGS0008 ((1S,2S,3S,5R,6S)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) mGluR2/3 Orthosteric Agonist Fluorine at 3-position; similar efficacy but distinct pharmacokinetics.

Key Findings

Fluorine Substitution: Fluorination at the 6-position (as in the compound of interest) significantly improves metabolic stability and receptor binding compared to non-fluorinated analogs like LY354740 .

Agonist vs. Antagonist Activity: Minor structural modifications can invert pharmacological activity. For example, MGS0039, derived from the parent compound by adding a 3,4-dichlorobenzyloxy group, acts as a potent antagonist, demonstrating the sensitivity of mGluR2/3 to substituent changes .

Selectivity : The compound of interest exhibits higher selectivity for mGluR2/3 over other glutamate receptor subtypes compared to LY379268, which shows broader activity in preclinical models .

Pharmacokinetics : Fluorinated derivatives generally exhibit superior blood-brain barrier penetration and oral bioavailability. MGS0039, for instance, has an optimized pharmacokinetic profile for CNS targeting .

Mechanistic Insights

  • Orthosteric Agonists : Compounds like the target molecule and LY379268 bind to the orthosteric site of mGluR2/3, stabilizing the active conformation and reducing glutamate release. This mechanism underlies their efficacy in reversing PCP-induced hyperactivity .
  • Antagonist Design : MGS0039’s antagonism arises from steric hindrance caused by the 3,4-dichlorobenzyloxy group, which disrupts receptor activation while retaining high affinity .

Clinical Implications

The compound’s fluorinated structure and selectivity make it a promising candidate for treating schizophrenia with minimal extrapyramidal side effects. In contrast, non-selective antagonists like haloperidol () cause motor impairments, highlighting the therapeutic advantage of mGluR2/3-targeted agents .

Biological Activity

(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid is a compound of significant interest in pharmacology due to its interaction with metabotropic glutamate receptors (mGluRs), particularly as a potential therapeutic agent for psychiatric disorders such as schizophrenia and anxiety. This article explores its biological activity, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H10FNO4
  • Molecular Weight : 201.17 g/mol
  • CAS Registry Number : 569686-87-9

Metabotropic Glutamate Receptors (mGluRs)

The compound primarily acts as an agonist for group II mGluRs, which are implicated in various neurological functions. Research has demonstrated that it exhibits high selectivity and potency towards these receptors.

Key Findings:

  • Agonist Activity : The compound shows significant agonist activity at mGluR2 and mGluR3 with EC50 values of approximately 16.6 nM and 80.9 nM respectively, indicating strong receptor affinity .
  • Oral Bioavailability : Studies indicate favorable pharmacokinetic properties, including good oral absorption and blood-brain barrier penetration, essential for central nervous system activity .

Structure-Activity Relationships (SAR)

The introduction of fluorine at the C6 position enhances the compound's selectivity for mGluRs compared to its non-fluorinated analogs. Modifications at other positions also affect receptor binding affinity and biological activity.

Case Studies

Several studies have explored the efficacy of this compound in animal models:

  • Schizophrenia Models :
    • In rodent models of schizophrenia induced by phencyclidine (PCP), the compound demonstrated a reduction in hyperactivity and head-weaving behaviors with effective doses (ED50) of 0.30 mg/kg and 0.090 µg/kg respectively .
  • Anxiety Disorders :
    • Preclinical trials have shown that the compound can mitigate anxiety-like behaviors in stress-induced models, suggesting its potential application in treating anxiety disorders .

Data Summary Table

Parameter Value
Molecular FormulaC8H10FNO4
Molecular Weight201.17 g/mol
mGluR2 EC5016.6 nM
mGluR3 EC5080.9 nM
Oral BioavailabilityHigh
Blood-Brain Barrier PenetrationYes
ED50 (PCP-induced hyperactivity)0.30 mg/kg
ED50 (PCP-induced head-weaving)0.090 µg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.